molecular formula C24H24N2O3S B2850639 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide CAS No. 946221-70-1

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2850639
CAS RN: 946221-70-1
M. Wt: 420.53
InChI Key: LHYUOZDDMJIHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide in lab experiments is its ability to exhibit multiple activities, making it a versatile compound for research. However, its limited solubility in water and potential toxicity at high concentrations may pose challenges in certain experiments.

Future Directions

Future research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide could focus on exploring its potential as a therapeutic agent for cancer, infectious diseases, and inflammatory disorders. Further studies on its mechanism of action and toxicity profile could also provide valuable insights for its development as a drug candidate.
In conclusion, this compound is a promising compound with various potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and toxicity profile, and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide involves the reaction of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with p-toluenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, and the resulting product is purified through column chromatography.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities.

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-18-7-9-20(10-8-18)17-30(28,29)25-22-12-13-23-21(15-22)11-14-24(27)26(23)16-19-5-3-2-4-6-19/h2-10,12-13,15,25H,11,14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYUOZDDMJIHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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